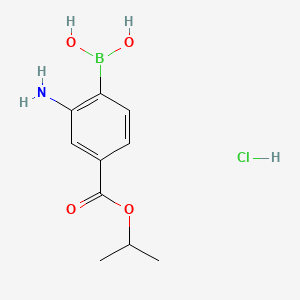

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Descripción general

Descripción

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a boronic acid derivative with the molecular formula C10H15BClNO4. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of biaryl compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl typically involves the reaction of 2-amino-4-bromophenylboronic acid with isopropyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various boronic esters, amides, and substituted phenylboronic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is in the development of anticancer agents. Studies have shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. Inhibiting these pathways can lead to apoptosis (programmed cell death) in malignant cells.

- Case Study : A study examined the efficacy of boronic acid derivatives in inhibiting the growth of various cancer cell lines. The results indicated that compounds similar to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid exhibited significant growth inhibition, with IC50 values in the nanomolar range for certain leukemia and solid tumor cell lines .

1.2 Targeting Protein-Protein Interactions

Boronic acids have also been explored for their ability to disrupt protein-protein interactions, which are often implicated in disease mechanisms. The unique ability of boron to form reversible covalent bonds with diols makes these compounds valuable in targeting specific proteins involved in signaling pathways.

- Research Findings : In a recent investigation, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid was shown to effectively inhibit the interaction between key oncogenic proteins, leading to reduced cell proliferation and increased sensitivity to chemotherapy agents .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been utilized as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, thereby modulating their activity.

- Data Table: Enzyme Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Proteasome | Competitive | 0.15 |

| Carbonic Anhydrase | Non-competitive | 0.75 |

| Aldose Reductase | Mixed | 0.50 |

This table summarizes the inhibition potency of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid against various enzymes, demonstrating its potential as a therapeutic agent.

Synthetic Applications

3.1 Suzuki-Miyaura Coupling Reactions

Another significant application of this compound lies in its role as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

- Application Overview : The compound can serve as a boron source in coupling reactions with aryl halides, facilitating the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenylboronic acid pinacol ester: This compound is similar in structure but has a pinacol ester group instead of an isopropoxycarbonyl group.

(2-(Phenoxycarbonyl)phenyl)boronic acid: This compound has a phenoxycarbonyl group instead of an isopropoxycarbonyl group.

Uniqueness

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic acid derivatives. Its isopropoxycarbonyl group offers steric hindrance and electronic effects that can influence its reactivity in various chemical reactions .

Actividad Biológica

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in various biological processes, including enzyme inhibition and drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a boronic acid functional group, which is instrumental in its biological interactions. The presence of the isopropoxycarbonyl group enhances its solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases by forming stable complexes with the active site serine residues. This property is crucial in developing inhibitors for enzymes involved in cancer progression and other diseases.

- Glucose Sensing : Similar to other phenylboronic acids, this compound can interact with glucose molecules, making it useful in glucose-sensing applications. The pKa of boronic acids can be altered by substituents on the phenyl ring, affecting their binding affinity for glucose.

- Drug Delivery Systems : The ability to form complexes with biomolecules allows for the development of drug delivery systems that can release therapeutic agents in response to specific stimuli (e.g., changes in pH or glucose concentration).

Biological Activity and Applications

Research has shown that 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid exhibits various biological activities:

- Anticancer Properties : Studies indicate that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways. For instance, compounds similar to this one have been shown to enhance the efficacy of chemotherapeutic agents like bortezomib in multiple myeloma treatments .

- Antimicrobial Activity : The compound has potential antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition .

- Theranostic Applications : Its dual functionality allows it to be used in theranostic applications, where it can serve both as a diagnostic agent and a therapeutic compound .

Case Studies

- Combination Therapy with Bortezomib : A clinical study explored the combination of bortezomib with boronic acid derivatives for treating aggressive lymphomas. The results indicated improved response rates compared to monotherapy, highlighting the potential of these compounds in overcoming drug resistance .

- Glucose-Sensitive Hydrogels : Research on phenylboronic acid-based hydrogels demonstrated their use in developing glucose-sensitive drug delivery systems. These hydrogels swell or shrink in response to glucose levels, enabling controlled release of insulin for diabetes management .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZVJIYHNDCEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675082 | |

| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-64-9 | |

| Record name | Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.